4-Amino-4-[(3-methoxyphenyl)methyl]-1Lambda(6)-thiane-1,1-dione
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Overview
Description
4-Amino-4-[(3-methoxyphenyl)methyl]-1Lambda(6)-thiane-1,1-dione is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiane ring, an amino group, and a methoxyphenyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-[(3-methoxyphenyl)methyl]-1Lambda(6)-thiane-1,1-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of Schiff bases reduction route, where the compound is synthesized via the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-[(3-methoxyphenyl)methyl]-1Lambda(6)-thiane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include H2O2 and KMnO4, and the reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: NaBH4 and LiAlH4 are commonly used reducing agents, and the reactions are performed in solvents such as ethanol or tetrahydrofuran (THF) under mild conditions.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides, and the reactions are conducted in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols. Substitution reactions can result in the formation of various substituted thiane derivatives.
Scientific Research Applications
4-Amino-4-[(3-methoxyphenyl)methyl]-1Lambda(6)-thiane-1,1-dione has several scientific research applications, including:
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Amino-4-[(3-methoxyphenyl)methyl]-1Lambda(6)-thiane-1,1-dione involves its interaction with specific molecular targets and pathways. For example, the compound may bind to DNA or proteins, leading to the inhibition of enzymatic activity or disruption of cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-methylphenol: This compound shares the amino and phenyl groups but lacks the thiane ring, resulting in different chemical properties and reactivity.
2-Amino-5-hydroxytoluene: Similar to 4-Amino-3-methylphenol, this compound has an amino group and a hydroxyl group on a toluene ring.
4-Hydroxy-2-methylaniline: This compound also features an amino group and a hydroxyl group but differs in the position of the substituents on the aromatic ring.
Uniqueness
4-Amino-4-[(3-methoxyphenyl)methyl]-1Lambda(6)-thiane-1,1-dione is unique due to the presence of the thiane ring, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
4-[(3-methoxyphenyl)methyl]-1,1-dioxothian-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-17-12-4-2-3-11(9-12)10-13(14)5-7-18(15,16)8-6-13/h2-4,9H,5-8,10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDFEPJDVSQLQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2(CCS(=O)(=O)CC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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